molecular formula C7H7NaO4S B13736091 Sodium benzyl alcohol sulfate CAS No. 4688-40-8

Sodium benzyl alcohol sulfate

Cat. No.: B13736091
CAS No.: 4688-40-8
M. Wt: 210.18 g/mol
InChI Key: OJAYTEFYSMCCDQ-UHFFFAOYSA-M
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Description

Human Cytosolic Sulfotransferase Isoforms Catalyzing Benzyl Alcohol Sulfation

Among the thirteen known human cytosolic sulfotransferase isoforms, four demonstrated the capacity to sulfate benzyl alcohol: cytosolic sulfotransferase 1A1, cytosolic sulfotransferase 1A2, cytosolic sulfotransferase 1A3, and cytosolic sulfotransferase 1B1. A systematic activity screening revealed stark differences in catalytic efficiency. Cytosolic sulfotransferase 1A1 exhibited the highest specific activity at 10.52 ± 0.36 nmol/min/mg, surpassing cytosolic sulfotransferase 1A2 (1.88 ± 0.04 nmol/min/mg), cytosolic sulfotransferase 1A3 (0.69 ± 0.07 nmol/min/mg), and cytosolic sulfotransferase 1B1 (0.08 ± 0.01 nmol/min/mg). This hierarchy suggests cytosolic sulfotransferase 1A1 dominates benzyl alcohol metabolism, though contributions from minor isoforms may occur in tissues with differential expression patterns.

Comparative Kinetic Analysis of Cytosolic Sulfotransferase 1A1-Mediated Sulfation

Cytosolic sulfotransferase 1A1 displayed Michaelis-Menten kinetics for benzyl alcohol sulfation, with a Michaelis constant (K~m~) of 68.5 ± 2.1 μM and a maximum velocity (V~max~) of 22.5 ± 0.8 nmol/min/mg. The catalytic efficiency (k~cat~/K~m~) reached 11.2 min⁻¹mM⁻¹, indicating moderate substrate affinity compared to prototypical substrates like p-nitrophenol (K~m~ = 0.6–4.0 μM). Notably, benzyl alcohol sulfation proved 2.5-fold more efficient than ethanol sulfation by the same enzyme, likely due to enhanced stabilization of the benzyl group in the active site. These kinetic parameters underscore cytosolic sulfotransferase 1A1’s central role in benzyl alcohol clearance.

Cellular Sulfation Dynamics in HepG2 Hepatoma Models

Metabolic labeling studies in HepG2 hepatoma cells revealed concentration-dependent sulfation of benzyl alcohol, with [³⁵S]-labeled sulfated product detectable at substrate concentrations as low as 10 μM. Over an 18-hour incubation, sulfated conjugate accumulation increased linearly up to 1 mM benzyl alcohol, demonstrating robust cellular sulfation capacity. In contrast, parallel experiments using Caco-2 colon adenocarcinoma cells showed no detectable sulfation, suggesting tissue-specific differences in sulfotransferase activity or substrate uptake. These findings highlight the liver’s predominant role in benzyl alcohol metabolism and potential interorgan variability in sulfation efficiency.

Properties

CAS No.

4688-40-8

Molecular Formula

C7H7NaO4S

Molecular Weight

210.18 g/mol

IUPAC Name

sodium;benzyl sulfate

InChI

InChI=1S/C7H8O4S.Na/c8-12(9,10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9,10);/q;+1/p-1

InChI Key

OJAYTEFYSMCCDQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Sulfation Using Tributylsulfoammonium Betaine (Bu3NSO3)

One of the most effective and high-yielding methods for preparing this compound involves the use of tributylsulfoammonium betaine as a sulfating reagent. This method was developed to improve solubility and reaction efficiency in organic solvents.

Procedure:

  • Benzyl alcohol (1.0 mmol) is reacted with tributylsulfoammonium betaine (2.0 mmol) in dry acetonitrile under an inert atmosphere (argon or nitrogen).
  • The reaction mixture is heated at 90 °C for approximately 2.5 hours.
  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
  • The crude tributylammonium salt of the sulfate ester is then subjected to ion exchange with sodium 2-ethylhexanoate in ethanol, stirring vigorously at room temperature for 1 hour.
  • The sodium salt precipitates, is filtered, washed with ethanol, and dried to yield this compound as a bright white solid.

Key Characteristics:

  • Yield: Approximately 95%
  • Melting Point: 194-196 °C
  • Infrared Spectroscopy: Characteristic sulfate peaks at 1204 cm⁻¹ (strong)

This method benefits from the increased lipophilicity of the intermediate sulfate ester, enhancing solubility and facilitating purification steps.

Sulfation via Sulfur Trioxide-Pyridine Complex and Tributylamine

An alternative operationally simple method involves a three-step, one-pot procedure using commercially available sulfur trioxide-pyridine complex (PST) and tributylamine.

Procedure:

  • Benzyl alcohol (1.0 mmol) and PST (2.0 mmol) are combined in anhydrous acetonitrile under argon.
  • The mixture is heated at 90 °C for 3 hours to form the sulfate ester intermediate.
  • Tributylamine (2.0 mmol) is added, and the reaction is stirred at 90 °C for an additional 30 minutes to form the tributylammonium salt.
  • The solvent is removed under reduced pressure.
  • The tributylammonium salt is then treated with sodium 2-ethylhexanoate in ethyl acetate, stirring at room temperature for 1 hour.
  • The sodium salt precipitates, is filtered, washed, and dried to yield this compound.

Yield and Notes:

  • Yield: Approximately 50% isolated yield reported, with potential for optimization.
  • This method provides a user-friendly approach using off-the-shelf reagents without the need for specialized sulfating agents.
  • The process avoids acidic tetrabutylammonium salts and improves molecular efficiency of cation exchange.

Enzymatic Sulfation by Human Cytosolic Sulfotransferases

Biological preparation of this compound can be achieved enzymatically using human cytosolic sulfotransferases (SULT enzymes). This method is more relevant for biochemical and metabolic studies rather than bulk synthesis.

Procedure:

  • Sulfation assays are conducted using benzyl alcohol as substrate and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.
  • The reaction is performed in HEPES buffer (pH 7.0) at 37 °C for 10 minutes.
  • Sulfotransferase enzymes catalyze the transfer of the sulfate group to benzyl alcohol.
  • The product is analyzed post-reaction by radiolabeling techniques or chromatography.

Kinetic Data:

Enzyme Specific Activity (nmol/min/mg)
SULT1A1 10.52 ± 0.36
SULT1A2 1.88 ± 0.04
SULT1A3 0.69 ± 0.07
SULT1B1 0.08 ± 0.01

SULT1A1 shows the highest activity toward benzyl alcohol sulfation, indicating its primary role in this enzymatic process.

Comparative Summary of Preparation Methods

Method Reagents Conditions Yield Advantages Limitations
Tributylsulfoammonium Betaine (Bu3NSO3) Benzyl alcohol, Bu3NSO3, Na 2-ethylhexanoate 90 °C, inert atmosphere, 2.5 h ~95% High yield, good solubility, straightforward purification Requires preparation or purchase of Bu3NSO3
Sulfur Trioxide-Pyridine Complex + Tributylamine Benzyl alcohol, PST, tributylamine, Na 2-ethylhexanoate 90 °C, inert atmosphere, 3.5 h total ~50% Uses commercially available reagents, simple operation Lower yield, additional step needed
Enzymatic Sulfation Benzyl alcohol, PAPS, SULT enzymes 37 °C, pH 7.0, 10 min Not applicable (biochemical assay) Highly specific, mild conditions Not suitable for bulk synthesis

Chemical Reactions Analysis

Types of Reactions

Sodium benzyl alcohol sulfate can undergo various chemical reactions, including:

    Oxidation: The benzyl alcohol moiety can be oxidized to benzaldehyde or benzoic acid under appropriate conditions.

    Reduction: The sulfate group can be reduced to sulfite or sulfide in the presence of reducing agents.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol, sulfite, sulfide.

    Substitution: Benzyl derivatives with various functional groups.

Scientific Research Applications

1.1. Preservative in Parenteral Formulations

Sodium benzyl alcohol sulfate serves as a bacteriostatic preservative in various injectable medications. It is particularly effective in multi-dose vials where contamination risk is higher. The compound's low toxicity profile makes it suitable for use in concentrations up to 5% in parenteral formulations .

Application Concentration Effectiveness
Injectable medicationsUp to 5%Bacteriostatic activity
Multi-dose vialsUp to 5%Prevents microbial growth

1.2. Local Anesthetic

Research indicates that this compound can be utilized as a local anesthetic when combined with other agents like epinephrine. Its efficacy is attributed to its ability to enhance the penetration of anesthetics through biological membranes .

2.1. Preservative and Solvent

In the cosmetic industry, this compound functions as both a preservative and a solvent. It helps maintain product stability while preventing microbial growth, which is crucial for products such as lotions, creams, and shampoos .

Cosmetic Product Type Role
LotionsPreservative
CreamsSolvent
ShampoosViscosity-decreasing agent

2.2. Fragrance Component

The compound is also used as a fragrance component due to its pleasant odor profile, enhancing the sensory experience of cosmetic products .

3.1. Solvent in Paints and Coatings

This compound can be employed as a solvent in paints, coatings, and inks due to its ability to dissolve various substances effectively while providing desirable viscosity characteristics .

3.2. Cleaning Agents

The compound is utilized in formulating cleaning agents, where it aids in the removal of dirt and grime due to its surfactant properties .

Case Study 1: Efficacy in Parenteral Formulations

A study demonstrated that formulations containing this compound maintained sterility over extended storage periods compared to those without preservatives. The results indicated a significant reduction in microbial contamination rates, underscoring the importance of this compound in pharmaceutical applications .

Case Study 2: Cosmetic Stability Testing

In a comparative study on cosmetic formulations, products containing this compound exhibited enhanced stability and shelf life compared to those using traditional preservatives. The formulations remained free from microbial contamination throughout the testing period, highlighting the effectiveness of this compound as a preservative agent .

Mechanism of Action

The mechanism of action of sodium benzyl alcohol sulfate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with hydrophobic and hydrophilic molecules. This property is crucial in its role as a detergent, where it helps to solubilize lipids and proteins by forming micelles. The sulfate group interacts with water molecules, while the benzyl group interacts with hydrophobic substances, facilitating their dispersion in aqueous solutions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares sodium benzyl alcohol sulfate with structurally or functionally related sulfated compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Primary Applications Key Research Findings
This compound C₇H₇NaO₄S 210.18 Metabolite, pharmaceutical excipient Sulfated by SULT1A1 in human tissues; potential role in detoxification pathways .
Sodium Dodecyl Sulfate (SDS) C₁₂H₂₅NaO₄S 288.38 Surfactant in detergents, lab reagents Anionic surfactant with high foam stability; linked to co-exposure toxicity in mixtures .
Sodium Laureth Sulfate C₁₂H₂₅O(CH₂CH₂O)ₙSO₃Na Variable (~400–500) Surfactant in cosmetics (shampoos, soaps) Ethoxylated variant of SDS; milder skin irritation profile .
Sodium Tetradecyl Sulfate C₁₄H₂₉NaO₄S 316.44 Sclerosing agent (varicose vein treatment) Contains benzyl alcohol as a stabilizer; pH-adjusted for injectable use .
Benzyl Cinnamate C₁₆H₁₄O₂ 238.28 Fragrance, antimicrobial agent Ester of benzyl alcohol; lacks sulfation but shares antimicrobial applications .

Key Differences:

  • Functional Groups : this compound is a sulfated aromatic alcohol, whereas SDS and sodium tetradecyl sulfate are aliphatic sulfates with longer alkyl chains.
  • Metabolic Relevance: Unlike SDS or sodium tetradecyl sulfate, this compound is a human metabolite, suggesting endogenous detoxification roles .
  • Applications : SDS and sodium laureth sulfate dominate industrial cleaning and cosmetics, while this compound is niche in pharmaceuticals.

Q & A

Q. What analytical methods are recommended for quantifying sodium benzyl alcohol sulfate in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is the primary method. Use a mobile phase consisting of water, methanol, and a phosphate buffer (32:5:3) adjusted to pH 5.3 with sodium hydroxide. Quantify via peak area comparison against a benzyl alcohol standard, ensuring column compatibility with sulfated derivatives .

Q. How can this compound be synthesized, and what parameters influence yield?

While direct synthesis protocols are not detailed in the evidence, sulfation of benzyl alcohol via sulfotransferases (SULTs) is a plausible route. Critical parameters include pH (optimized near 7.0 for enzymatic activity), substrate concentration, and reaction time. Post-synthesis, sodium salt formation requires neutralization with sodium hydroxide .

Q. What stability-indicating parameters should be monitored for this compound under varying conditions?

Assess stability by tracking degradation products via HPLC under stress conditions: elevated temperature (40–60°C), acidic/basic hydrolysis (pH 3.5–5.0), and oxidative environments. Monitor benzyl alcohol and sulfate ion formation as degradation markers .

Q. What validated protocols exist for detecting this compound in biological matrices?

Solid-phase extraction (SPE) followed by HPLC-MS/MS is recommended. Use a C18 column and a gradient elution with methanol/ammonium acetate buffer. Validate recovery rates (>85%) and limit of detection (LOD < 0.1 µg/mL) in serum or plasma .

Advanced Research Questions

Q. How do human cytosolic sulfotransferases (SULTs) influence the metabolic fate of this compound?

SULT isoforms (e.g., SULT1A1, SULT2B1) exhibit differential activity due to substrate specificity and tissue distribution. Use recombinant enzyme assays to measure sulfation rates (Km and Vmax values). For example, SULT2B1b shows higher affinity for aromatic alcohols like benzyl alcohol .

Q. What experimental approaches resolve contradictions in catalytic activity data between sulfation and oxidation pathways?

Compare reaction kinetics under controlled conditions:

  • Sulfation : Use SULT isoforms in buffered systems (pH 7.0, 37°C).
  • Oxidation : Employ Au or Pt catalysts in alkaline media (pH 10–12). Mechanistic studies (e.g., isotope labeling, DFT calculations) can distinguish rate-determining steps (C-H bond cleavage vs. hydride transfer) .

Q. How does the presence of co-solvents like benzyl alcohol affect chromatographic separation of this compound?

Benzyl alcohol (common preservative) may co-elute with the target compound. Mitigate interference by:

  • Adjusting mobile phase polarity (e.g., higher methanol ratio).
  • Using a pre-column derivatization step (e.g., dansyl chloride for UV detection) .

Q. What mechanistic insights explain the differential activity of metal catalysts in sulfation vs. oxidation of benzyl alcohol derivatives?

Au nanoparticles favor oxidation to benzaldehyde via surface oxide-mediated C-H activation. In contrast, sulfation requires Brønsted acid sites (e.g., sulfonic acid resins) for proton transfer. Use in situ FTIR or XPS to characterize active sites and propose reaction pathways .

Methodological Notes

  • Data Contradiction Analysis : When conflicting catalytic activities arise, validate via controlled replicates, standardized reaction conditions, and cross-lab validation .
  • Experimental Design : For enzyme assays, include negative controls (heat-inactivated enzymes) and positive controls (known SULT substrates like dehydroepiandrosterone) .

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